Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate
Description
Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate is a cyclopropane-based carboxylate salt featuring a pyridinylcarbamoyl substituent. The sodium counterion enhances solubility, making it suitable for aqueous formulations.
Properties
IUPAC Name |
sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.Na/c13-9(7-5-8(7)10(14)15)12-6-1-3-11-4-2-6;/h1-4,7-8H,5H2,(H,14,15)(H,11,12,13);/q;+1/p-1/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDOUDKDIDBHC-KZYPOYLOSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)[O-])C(=O)NC2=CC=NC=C2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)[O-])C(=O)NC2=CC=NC=C2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Pyridin-4-ylcarbamoyl Group: This step involves the reaction of the cyclopropane intermediate with 4-aminopyridine and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the pyridin-4-ylcarbamoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and the use of automated reactors could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylcarbamoyl group, where nucleophiles such as amines or thiols replace the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Pyridine N-oxide derivatives
Reduction: Alcohol derivatives of the cyclopropane ring
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure enables researchers to explore new reaction mechanisms and develop novel synthetic methodologies.
Biology
This compound can function as a molecular probe in biological research to study enzyme interactions and receptor binding. Its structural characteristics make it suitable for investigating mechanisms of enzyme catalysis and inhibition.
Case Study: Enzyme Interaction
In studies examining enzyme interactions, this compound demonstrated effective binding to specific enzymes, leading to insights into catalytic mechanisms .
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic properties. It has potential as a lead compound for developing new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Clinical Relevance:
Research indicates that modifications of this compound could lead to effective treatments for conditions linked to enzyme dysregulation .
Industrial Applications
The compound's unique properties allow it to be used in developing new materials with enhanced stability or reactivity. It may also find applications in producing specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the pyridin-4-ylcarbamoyl group can interact with the active site of an enzyme, inhibiting its function and thereby affecting the biochemical pathways in which the enzyme is involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropane Carboxylate Derivatives
Compounds sharing the cyclopropane-carboxylate backbone but differing in substituents are critical for understanding structure-activity relationships. Key examples include:
Key Observations :
- Stereochemical Impact : Enantiomeric excess (ee) values (76–82%) in analogs highlight the importance of stereochemistry in biological activity .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, bromo) increase lipophilicity, while methoxy or pyridinyl groups enhance polarity and solubility .
Carbamoyl vs. Sulfonamide/Sulfonyl Groups
The pyridinylcarbamoyl group in the target compound contrasts with sulfonamide/sulfonyl groups in analogs:
Table 2: Functional Group Comparison
Key Observations :
- Carbamoyl vs. Sulfonamide : Carbamoyl groups (C=O stretch ~1727 cm⁻¹) are less polar than sulfonamides (SO2 stretches ~1363–1384 cm⁻¹), affecting membrane permeability .
- Biological Implications : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), while carbamoyl groups may target proteases or kinases .
Pharmacological Potential
- Antihypertensive Activity: (2S,4S)-2-Substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acids () demonstrate cyclopropane-like rigidity’s role in blood pressure modulation, suggesting analogous applications for the target compound .
Biological Activity
Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate is a complex organic compound characterized by its unique cyclopropane structure and pyridin-4-ylcarbamoyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2187426-18-0
- Molecular Formula : C₁₀H₉N₂NaO₃
- Molecular Weight : 228.18 g/mol
The compound features a cyclopropane ring linked to a pyridin-4-ylcarbamoyl group and a carboxylate moiety, which contribute to its biological activity. The presence of the pyridine ring is particularly significant as it can facilitate interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The unique structural characteristics allow it to bind effectively to active sites on these targets, potentially modulating their activity. For example:
- Enzyme Inhibition : The compound may inhibit certain enzymes by occupying their active sites, thereby interfering with their catalytic functions.
- Receptor Interaction : It could also act as a ligand for receptors involved in various signaling pathways, influencing cellular responses.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
